molecular formula C20H17N9 B2821830 Ropsacitinib CAS No. 2127109-85-5

Ropsacitinib

Numéro de catalogue: B2821830
Numéro CAS: 2127109-85-5
Poids moléculaire: 383.419
Clé InChI: XPLZTJWZDBFWDE-LDTOLXSISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tyk2-IN-8 is a selective Tyk-2 inhibitor . It has an IC50 of 5.7 nM for TYK2-JH2 and inhibits JAK1-JH1 with an IC50 of 3.0 nM . Tyk2-IN-8 can be used for the research of autoimmune diseases . Tyrosine kinase 2 (TYK2) is an enzyme that in humans is encoded by the TYK2 gene . It was the first member of the JAK family that was described and has been implicated in IFN-α, IL-6, IL-10, and IL-12 signaling .


Molecular Structure Analysis

Tyk2-IN-8 is a selective Tyk-2 inhibitor that binds to the pseudokinase JH2 (regulatory) domain of Tyk2 . This unique mechanism determines greater selectivity . The molecular weight of Tyk2-IN-8 is 425.46 .


Physical and Chemical Properties Analysis

Tyk2-IN-8 is a solid, off-white to gray compound . It has a molecular weight of 425.46 and a chemical formula of C20H19D3N8O3 . It is soluble in DMSO .

Applications De Recherche Scientifique

Therapeutic Potential in Autoimmune Diseases

Tyrosine kinase 2 (TYK2), as part of the JAK family of kinases, plays a crucial role in immune response mediation. Recent advancements in selective TYK2 inhibition have shown promise in treating autoimmune diseases. The increased interest and clinical trials in selective TYK2 inhibitors, such as Deucravacitinib for plaque psoriasis, highlight the potential of TYK2 targeting in autoimmune disease therapy (Gonzalez Lopez de Turiso & Guckian, 2022).

Role in Cancer Therapy

TYK2 is implicated in several aspects of cancer development and progression. TYK2 mutations and overexpression have been linked to various cancers, suggesting its role as an oncogene. The recent discovery of TYK2 activating mutants and fusion proteins in leukemic diseases has underlined TYK2's importance in cancer therapy. Inhibition of TYK2 has been proposed as a potential strategy for treating a range of cancers (Prutsch et al., 2018).

Impact on Cytokine Signaling and Immunological Functions

TYK2 is integral to cytokine signaling and immune regulation. Its association with cytokine receptors like IFN-alpha, IFN-beta, IL-6, and IL-10, among others, makes it a key player in T helper cell differentiation and function. TYK2's dysregulation can lead to autoimmune and chronic inflammatory diseases. Inhibition of TYK2 has shown promising results in the management of diseases like psoriasis and inflammatory bowel diseases (Muromoto et al., 2021).

Genomic and Proteomic Insights

Advancements in genomic and proteomic tools have identified TYK2 as a significant player in cancer metastases. Its role as a mediator in immune and inflammatory signaling, as well as its influence on cell growth, invasion, and apoptosis, makes TYK2 a critical target in cancer research. The exploration of TYK2 inhibitors in clinical settings for autoimmune diseases opens up potential therapeutic avenues in cancer treatments (Borcherding et al., 2021).

Implications in NK Cell Function and Tumor Surveillance

TYK2 plays a significant role in natural killer (NK) cell functionality, crucial for tumor surveillance. Research indicates that NK cell function, including their cytotoxic activity, partly depends on TYK2's enzymatic activity. This has implications for the development of TYK2 inhibitors as potential therapeutic agents in cancer therapy, as they might affect NK cell-mediated tumor surveillance (Prchal-Murphy et al., 2015).

Mécanisme D'action

Tyk2-IN-8 works by inhibiting the TYK2 enzyme, which is part of the JAK-STAT signaling pathway . This pathway mediates the intracellular signaling of cytokines in a wide variety of cellular processes . By inhibiting TYK2, Tyk2-IN-8 disrupts this pathway .

Safety and Hazards

While Tyk2-IN-8 has shown promise in treating autoimmune diseases, its broad reach also poses safety concerns . These concerns have fueled a demand for increasingly selective JAK inhibitors .

Orientations Futures

Tyk2-IN-8 represents a remarkable advancement in the field of autoimmune disease therapy . It is expected that the future will bring newer drugs and more indications for Tyk2 inhibitors .

Propriétés

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.